N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride
CAS No.: 1052537-64-0
Cat. No.: VC6879274
Molecular Formula: C22H28ClN3O2S
Molecular Weight: 434
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1052537-64-0 |
|---|---|
| Molecular Formula | C22H28ClN3O2S |
| Molecular Weight | 434 |
| IUPAC Name | N-[3-(dimethylamino)propyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide;hydrochloride |
| Standard InChI | InChI=1S/C22H27N3O2S.ClH/c1-4-27-18-12-8-13-19-21(18)23-22(28-19)25(15-9-14-24(2)3)20(26)16-17-10-6-5-7-11-17;/h5-8,10-13H,4,9,14-16H2,1-3H3;1H |
| Standard InChI Key | OPVNPNJCCRYEBG-UHFFFAOYSA-N |
| SMILES | CCOC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)CC3=CC=CC=C3.Cl |
Introduction
N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride is a synthetic organic compound with a complex molecular structure. It features a benzothiazole moiety, a phenyl group, and a dimethylamino propyl chain, making it a candidate for various biological activities. This compound is primarily used in research settings and is not intended for human or veterinary use.
Molecular Formula and Weight
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Molecular Formula: C22H28ClN3O2S
-
Molecular Weight: 434.0 g/mol
Structural Features
The compound includes a benzothiazole ring, which is known for its potential biological activities, such as antimicrobial and anticancer properties. The presence of a phenyl group and a dimethylamino propyl chain adds to its structural complexity and potential reactivity.
Synthesis and Chemical Reactivity
The synthesis of N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride typically involves multi-step organic reactions. The compound's reactivity can be attributed to its functional groups, such as the carboxamide group, which can undergo hydrolysis, and the dimethylamino group, which can act as a nucleophile in various organic reactions.
Biological Activities and Potential Applications
While specific biological activities of N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride have not been extensively documented, compounds with similar structures, particularly those containing benzothiazole moieties, have shown promising antimicrobial and anticancer properties. Further research is needed to explore its potential applications in pharmaceuticals.
Comparison with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride | Furan ring instead of phenyl group | Potential antimicrobial and anticancer properties |
| N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride | Phenyl group attached to acetamide | Potential biological activities not fully explored |
| N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide | Fluorine substitution on benzothiazole | Antimicrobial activity |
Research Findings and Future Directions
Given the structural similarities with compounds known for their biological activities, N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride warrants further investigation. In vitro and in vivo studies are necessary to determine its specific biological effects and potential applications in drug development.
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